molecular formula C25H34N2O3S B6099904 N-(2,4-dimethoxybenzyl)-3-{1-[4-(methylthio)benzyl]-3-piperidinyl}propanamide

N-(2,4-dimethoxybenzyl)-3-{1-[4-(methylthio)benzyl]-3-piperidinyl}propanamide

Cat. No. B6099904
M. Wt: 442.6 g/mol
InChI Key: CDZYXALUPXBIJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxybenzyl)-3-{1-[4-(methylthio)benzyl]-3-piperidinyl}propanamide, also known as DMMDA-2, is a synthetic compound that belongs to the family of psychoactive substances. This chemical has been studied for its potential use as a research tool in the field of neuroscience.

Mechanism of Action

N-(2,4-dimethoxybenzyl)-3-{1-[4-(methylthio)benzyl]-3-piperidinyl}propanamide acts as a partial agonist at the 5-HT2A receptor, which means that it activates the receptor but to a lesser extent than a full agonist. This activation of the 5-HT2A receptor is thought to be responsible for the psychoactive effects of this compound.
Biochemical and physiological effects:
This compound has been shown to produce a range of psychoactive effects, including changes in perception, mood, and thought processes. These effects are thought to be due to the activation of the 5-HT2A receptor in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,4-dimethoxybenzyl)-3-{1-[4-(methylthio)benzyl]-3-piperidinyl}propanamide in lab experiments is that it has a high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the function of this receptor. However, one limitation of using this compound is that it is a synthetic compound, which means that its effects may not accurately reflect the effects of endogenous neurotransmitters.

Future Directions

There are several future directions for research on N-(2,4-dimethoxybenzyl)-3-{1-[4-(methylthio)benzyl]-3-piperidinyl}propanamide. One direction is to study its effects on other serotonin receptors, as well as other neurotransmitter systems. Another direction is to investigate its potential therapeutic uses, such as in the treatment of mood disorders or addiction. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain.

Synthesis Methods

The synthesis of N-(2,4-dimethoxybenzyl)-3-{1-[4-(methylthio)benzyl]-3-piperidinyl}propanamide involves several steps, including the reaction of 2,4-dimethoxybenzaldehyde with 4-methylthiobenzyl cyanide to form the corresponding nitrile. This nitrile is then reduced to the corresponding amine using lithium aluminum hydride. The amine is then reacted with 3-(4-chlorobenzyl)piperidine to form this compound.

Scientific Research Applications

N-(2,4-dimethoxybenzyl)-3-{1-[4-(methylthio)benzyl]-3-piperidinyl}propanamide has been used in scientific research to study its effects on the central nervous system. This chemical has been shown to have a high affinity for the 5-HT2A receptor, which is a serotonin receptor that is involved in the regulation of mood, cognition, and perception.

properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-3-[1-[(4-methylsulfanylphenyl)methyl]piperidin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O3S/c1-29-22-10-9-21(24(15-22)30-2)16-26-25(28)13-8-19-5-4-14-27(17-19)18-20-6-11-23(31-3)12-7-20/h6-7,9-12,15,19H,4-5,8,13-14,16-18H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZYXALUPXBIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC(=O)CCC2CCCN(C2)CC3=CC=C(C=C3)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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